molecular formula C14H13ClN2O3 B11725065 2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B11725065
M. Wt: 292.72 g/mol
InChI Key: REMVAFSAHRIGFD-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[222]octan-3-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-nitrobenzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
  • Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-
  • 2-Oxabicyclo[2.2.2]octan-3-one

Uniqueness

2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H13ClN2O3/c15-12-2-1-11(17(19)20)7-10(12)8-13-14(18)9-3-5-16(13)6-4-9/h1-2,7-9H,3-6H2

InChI Key

REMVAFSAHRIGFD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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